molecular formula C22H43ClOS B14331326 2-Methyl-3-(octadecylsulfanyl)propanoyl chloride CAS No. 105894-90-4

2-Methyl-3-(octadecylsulfanyl)propanoyl chloride

Cat. No.: B14331326
CAS No.: 105894-90-4
M. Wt: 391.1 g/mol
InChI Key: MQSISHDZJAHFMU-UHFFFAOYSA-N
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Description

2-Methyl-3-(octadecylsulfanyl)propanoyl chloride is an organic compound with a complex structure It is characterized by the presence of a propanoyl chloride group attached to a 2-methyl-3-(octadecylsulfanyl) chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(octadecylsulfanyl)propanoyl chloride typically involves the reaction of 2-methyl-3-(octadecylsulfanyl)propanoic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-Methyl-3-(octadecylsulfanyl)propanoic acid+SOCl22-Methyl-3-(octadecylsulfanyl)propanoyl chloride+SO2+HCl\text{2-Methyl-3-(octadecylsulfanyl)propanoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-Methyl-3-(octadecylsulfanyl)propanoic acid+SOCl2​→2-Methyl-3-(octadecylsulfanyl)propanoyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(octadecylsulfanyl)propanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-methyl-3-(octadecylsulfanyl)propanoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions.

    Reduction: Requires anhydrous conditions and a suitable reducing agent.

Major Products

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Alcohols: Formed by reduction of the acyl chloride group.

Scientific Research Applications

2-Methyl-3-(octadecylsulfanyl)propanoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(octadecylsulfanyl)propanoyl chloride involves the reactivity of the acyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropanoyl chloride: Lacks the octadecylsulfanyl group, making it less hydrophobic.

    Octadecylsulfanylpropanoic acid: Contains a carboxylic acid group instead of an acyl chloride group.

Uniqueness

2-Methyl-3-(octadecylsulfanyl)propanoyl chloride is unique due to the presence of both a long hydrophobic chain and a reactive acyl chloride group

Properties

CAS No.

105894-90-4

Molecular Formula

C22H43ClOS

Molecular Weight

391.1 g/mol

IUPAC Name

2-methyl-3-octadecylsulfanylpropanoyl chloride

InChI

InChI=1S/C22H43ClOS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-20-21(2)22(23)24/h21H,3-20H2,1-2H3

InChI Key

MQSISHDZJAHFMU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCSCC(C)C(=O)Cl

Origin of Product

United States

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